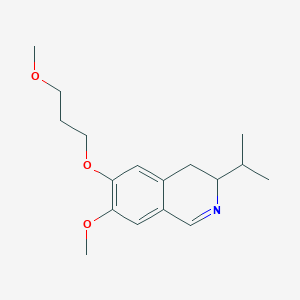

7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12(2)15-8-13-9-17(21-7-5-6-19-3)16(20-4)10-14(13)11-18-15/h9-12,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHBGDAHQCWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=C(C=C2C=N1)OC)OCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxy and Propoxy Groups: The methoxy and propoxy groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate alkyl halides.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sulfonates

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other alkoxy-substituted heterocycles, particularly quinazolines and quinolines. Below is a comparative analysis based on substituents, synthesis, and pharmacological properties:

Key Observations

Core Structure Differences: The dihydroisoquinoline core (target compound) is partially saturated, enhancing conformational flexibility compared to planar quinazoline or quinoline systems. This may influence binding to non-polar enzyme pockets . Quinazolines (e.g., EGFR inhibitors) exhibit strong π-π stacking with kinase domains, while quinolines (e.g., ) are often optimized for metabolic stability via nitrile or halogen substituents .

Substituent Effects: Methoxypropoxy vs. Chloropropoxy (): The chloro group in 7-(3-chloropropoxy)quinoline increases electrophilicity, aiding nucleophilic substitution reactions during synthesis but may introduce toxicity risks .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for quinazoline derivatives (), involving alkoxylation and cyclization steps. However, the dihydroisoquinoline core requires partial hydrogenation, which may complicate regioselectivity .

Pharmacological Potential: Unlike Aliskiren (), which uses methoxypropoxy for renin active-site binding, the target compound’s dihydroisoquinoline scaffold may target adrenergic or serotonin receptors, though specific data are absent in the provided evidence .

Biological Activity

7-Methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a methoxy group and a propoxy substituent, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of dihydroisoquinoline exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the NF-kappaB signaling pathway, which is pivotal in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| 6,7-Dihydroxy-3,4-dihydroisoquinoline | NF-kappaB inhibition | Breast cancer | |

| This compound | Potentially similar mechanism | Various | This article |

Neuroprotective Effects

The neuroprotective effects of isoquinoline derivatives have also been documented. These compounds may act as catechol-O-methyltransferase (COMT) inhibitors, which are beneficial in treating neurodegenerative diseases such as Parkinson's disease. The ability to inhibit COMT suggests that this compound may have similar therapeutic potential .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can significantly reduce cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents .

- Animal Models : Preclinical studies using animal models have shown that these compounds can inhibit tumor growth and metastasis when administered at specific dosages .

The biological activity of this compound is attributed to several mechanisms:

- NF-kappaB Inhibition : This compound may inhibit both canonical and noncanonical NF-kappaB pathways, leading to decreased expression of genes involved in cell survival and proliferation .

- COMT Inhibition : By inhibiting COMT, the compound could enhance the availability of catecholamines in the brain, potentially improving cognitive functions and providing neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-6-(3-methoxypropoxy)-3-propan-2-yl-3,4-dihydroisoquinoline, and what experimental parameters are critical for optimizing yield?

Answer: The compound's core structure suggests synthesis via cyclization of substituted phenylacetaldehydes or reductive amination of appropriate precursors. A validated approach involves:

- Step 1: Alkylation of a 3,4-dimethoxyphenylacetic acid derivative with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the 6-(3-methoxypropoxy) group .

- Step 2: Cyclization using POCl₃ in toluene, followed by reduction with NaBH₄ in methanol to form the dihydroisoquinoline backbone .

- Step 3: Introduction of the 3-propan-2-yl group via nucleophilic substitution or alkylation. Key parameters include reaction temperature (60–80°C for alkylation), solvent polarity (DMF for nucleophilic substitution), and stoichiometric control of reducing agents to avoid over-reduction .

Q. How can researchers ensure the stability of this compound during storage, and what are the potential degradation pathways?

Answer: Stability is influenced by:

- Storage Conditions: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the dihydroisoquinoline ring. Avoid exposure to moisture, as hydrolysis of the methoxypropoxy group may occur .

- Degradation Pathways:

- Oxidation of the 3,4-dihydro ring to a fully aromatic isoquinoline.

- Cleavage of the methoxypropoxy side chain under acidic or enzymatic conditions.

Monitor purity via HPLC (C18 column, methanol/water gradient) and track degradation using UV-Vis spectroscopy (λ ~270–300 nm for aromatic intermediates) .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- NMR:

- ¹H NMR: Expect signals at δ 1.2–1.4 ppm (doublet for isopropyl CH₃), δ 3.3–3.8 ppm (methoxy groups), and δ 6.5–7.0 ppm (aromatic protons).

- ¹³C NMR: Confirm methoxy carbons at ~55 ppm and dihydroisoquinoline carbons at 20–30 ppm (CH₂) and 120–140 ppm (aromatic carbons) .

- IR: Look for C–O–C stretches (1100–1250 cm⁻¹) and N–H bending (if present) at ~1600 cm⁻¹ .

- Resolution of Conflicts: Cross-validate with high-resolution mass spectrometry (HRMS) and compare with synthetic intermediates. For example, unexpected peaks in ¹H NMR may indicate residual solvents or byproducts from incomplete alkylation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxypropoxy vs. methoxyethoxy) at the 6-position influence the compound’s biological activity, and what assays are suitable for testing this?

Answer:

- Structure-Activity Relationship (SAR): The 3-methoxypropoxy group enhances lipophilicity (logP >2.5), potentially improving blood-brain barrier penetration compared to shorter alkoxy chains. Replace with methoxyethoxy to assess solubility-activity trade-offs.

- Assays:

- In vitro: Competitive binding assays (e.g., receptor affinity using radiolabeled ligands).

- In vivo: Pharmacokinetic studies in rodent models to compare bioavailability and tissue distribution.

Q. What strategies can mitigate challenges in analyzing trace impurities in batches of this compound, particularly isomers or regioisomers?

Answer:

- Chromatographic Separation: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for resolving enantiomers. Optimize mobile phase (e.g., heptane/ethanol with 0.1% TFA) .

- Mass Spectrometry: Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish regioisomers based on fragmentation patterns (e.g., loss of methoxypropoxy vs. methoxy groups) .

- Case Study: A batch with a 5% impurity (3-propan-2-yl vs. 3-propan-1-yl isomer) was resolved using HILIC chromatography and confirmed via 2D NOESY NMR .

Q. What are the hypothesized metabolic pathways for this compound, and how can in vitro models validate these pathways?

Answer:

- Hypothesized Pathways:

- Phase I: O-demethylation of the 7-methoxy group by CYP450 enzymes (e.g., CYP2D6).

- Phase II: Glucuronidation of the hydroxylated metabolite.

- Validation Tools:

- Liver Microsomes: Incubate with NADPH and monitor metabolites via UPLC-QTOF.

- Recombinant Enzymes: Test CYP isoforms (e.g., CYP3A4, CYP2C19) for activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.